N-(3-methoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-(3-Methoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a pyrrolo[3,2-d]pyrimidine derivative characterized by a fused bicyclic core with a 4-oxo group, a 3-methyl substituent, and a 7-phenyl moiety. The sulfanyl (-S-) bridge connects the core to an acetamide side chain bearing a 3-methoxyphenyl group. The methoxy substituent may enhance solubility compared to halogenated analogs .
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[(3-methyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S/c1-26-21(28)20-19(17(12-23-20)14-7-4-3-5-8-14)25-22(26)30-13-18(27)24-15-9-6-10-16(11-15)29-2/h3-12,23H,13H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOGOAWZGZRBSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Table 1: Structural and Physicochemical Comparisons
Functional Group Analysis
- Sulfanyl vs. Amino/Oxygen Linkages: The sulfanyl bridge in the target compound may confer resistance to enzymatic cleavage compared to amino or ether linkages in analogs like those in (dipentylamino) or (isopropoxy). This could enhance in vivo stability .
- Methoxy vs. Halogen Substituents : The 3-methoxyphenyl group in the target compound likely improves aqueous solubility relative to the 5-fluoro-2-methylphenyl group in , which may prioritize lipophilicity and membrane permeability .
- Core Heterocycle : Pyrrolo[3,2-d]pyrimidine (target) vs. pyrazolo[3,4-d]pyrimidine (): The pyrrole ring in the target may facilitate π-π stacking with aromatic residues in target proteins, whereas the pyrazole core in could alter binding affinity due to nitrogen positioning .
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